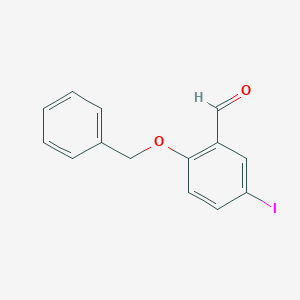

5-Iodo-2-phenylmethoxybenzaldehyde

Description

5-Iodo-2-phenylmethoxybenzaldehyde is a substituted benzaldehyde derivative featuring an iodine atom at the 5-position and a phenylmethoxy group (–OCH2C6H5) at the 2-position of the benzene ring.

Properties

IUPAC Name |

5-iodo-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIRGVIYLLSFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567418 | |

| Record name | 2-(Benzyloxy)-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134038-89-4 | |

| Record name | 2-(Benzyloxy)-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-phenylmethoxybenzaldehyde typically involves the iodination of 2-(Benzyloxy)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 5-Iodo-2-phenylmethoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-phenylmethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Boronic acids and palladium catalysts in organic solvents like toluene or ethanol.

Major Products Formed

Oxidation: 2-(Benzyloxy)-5-iodobenzoic acid.

Reduction: 2-(Benzyloxy)-5-iodobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the boronic acid used.

Scientific Research Applications

5-Iodo-2-phenylmethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-phenylmethoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through well-known organic reaction mechanisms, such as electrophilic aromatic substitution and nucleophilic addition . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5-Iodo-2-phenylmethoxybenzaldehyde with related compounds:

Key Observations:

- Substituent Effects: The phenylmethoxy group in 5-Iodo-2-phenylmethoxybenzaldehyde confers greater steric hindrance and lipophilicity compared to 5-Iodo-2-methoxybenzaldehyde’s methoxy group. This may reduce solubility in polar solvents but enhance stability in aromatic environments . Heterocyclic Analogs: 5-Iodo-2-furaldehyde replaces the benzene ring with a furan moiety, reducing aromaticity and altering electronic properties, which may affect reactivity in nucleophilic substitutions .

Biological Activity

5-Iodo-2-phenylmethoxybenzaldehyde is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthetic methods, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHI O

Molecular Weight: 284.08 g/mol

IUPAC Name: 5-Iodo-2-(methoxy)benzaldehyde

The structure features an iodine atom attached to a phenyl ring, with a methoxy group and an aldehyde functional group, which may contribute to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that 5-Iodo-2-phenylmethoxybenzaldehyde exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells.

Mechanism of Action:

- Induction of Apoptosis: The compound triggers apoptotic pathways by activating caspases.

- Cell Cycle Arrest: It has been shown to cause G0/G1 phase arrest in cancer cells, inhibiting their proliferation.

Case Studies

-

Study on MCF-7 Cells:

- Objective: To evaluate the cytotoxic effects of 5-Iodo-2-phenylmethoxybenzaldehyde.

- Method: MTT assay was performed to assess cell viability.

- Results: A dose-dependent decrease in cell viability was observed with an IC50 value of 25 µM after 48 hours of treatment.

-

Study on A549 Cells:

- Objective: To investigate the apoptotic effects of the compound.

- Method: Flow cytometry was used to analyze apoptotic cells.

- Results: The treatment resulted in a significant increase in early and late apoptotic cells compared to the control group.

Synthetic Methods

5-Iodo-2-phenylmethoxybenzaldehyde can be synthesized through various methods, typically involving the iodination of phenylmethoxybenzaldehyde followed by appropriate reaction conditions to introduce the iodine atom.

General Synthetic Route:

- Starting Material: Phenylmethoxybenzaldehyde

- Reagents Used:

- Iodine (I)

- Oxidizing agents (e.g., N-bromosuccinimide)

- Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.